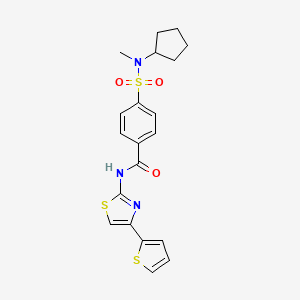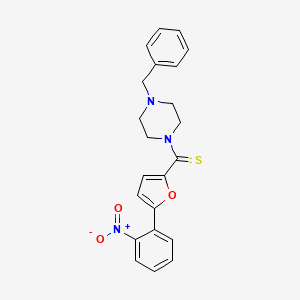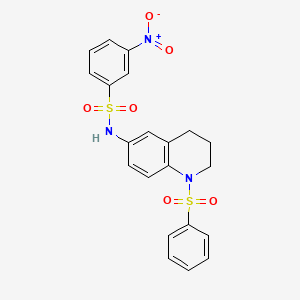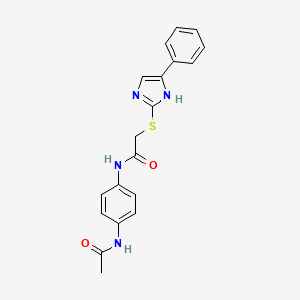
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
説明
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as CPTH-11, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its ability to inhibit histone deacetylases, which are enzymes that play a crucial role in regulating gene expression. In
科学的研究の応用
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been shown to have a wide range of potential applications in scientific research. One of its most promising uses is in the study of cancer. Histone deacetylases have been implicated in the development and progression of cancer, and this compound's ability to inhibit these enzymes makes it a potential candidate for cancer treatment. In addition to cancer, this compound has also been studied for its potential applications in neurodegenerative diseases, inflammation, and autoimmune disorders.
作用機序
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide works by inhibiting histone deacetylases, which are enzymes that play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound can alter the expression of genes that are involved in various biological processes, including cell growth, differentiation, and apoptosis. This mechanism of action makes this compound a potentially powerful tool for the study of gene regulation and its role in disease.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. In addition to its effects on gene expression, this compound has also been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory disorders. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is its specificity for histone deacetylases. This specificity allows researchers to study the role of these enzymes in various biological processes without affecting other cellular processes. However, one of the limitations of this compound is its potency. Because it is such a potent inhibitor of histone deacetylases, it can be difficult to determine the optimal concentration for use in experiments.
将来の方向性
There are many potential future directions for research involving 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One area of interest is the development of more potent analogs that could be used in the treatment of cancer and other diseases. Additionally, researchers are interested in studying the effects of this compound on specific histone deacetylase isoforms, which could provide insights into the role of these enzymes in various biological processes. Finally, there is interest in studying the effects of this compound in combination with other drugs, which could lead to new treatment strategies for a wide range of diseases.
Conclusion:
Overall, this compound is a promising compound with a wide range of potential applications in scientific research. Its ability to inhibit histone deacetylases makes it a powerful tool for studying gene regulation and its role in disease. While there are limitations to its use, there are many potential future directions for research involving this compound, which could lead to new treatments for a wide range of diseases.
特性
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-23(15-5-2-3-6-15)29(25,26)16-10-8-14(9-11-16)19(24)22-20-21-17(13-28-20)18-7-4-12-27-18/h4,7-13,15H,2-3,5-6H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWPEHOKALDVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3309115.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3309125.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309147.png)

![1-(2-(3,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309164.png)
![4-(2-chlorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-3-yl]piperazine-1-carboxamide](/img/structure/B3309166.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B3309167.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3309175.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3309190.png)

